RORγ Ligand-Binding Domain Affinity: Target Compound Versus Andrographolide Class Baseline
The target compound demonstrates specific binding to the human RORγ (RORc) ligand-binding domain with an IC50 of 130 nM in a radioligand displacement assay using [3H2]25-hydroxycholesterol as the probe [1]. In a cell-based functional assay employing GAL4-fused RORγ expressed in HEK293 cells, the compound exhibits inverse agonist activity with an EC50 of 1.0 µM (1000 nM) as measured by luciferase reporter gene transcription after 5 hours [1]. Andrographolide, the class-defining diterpenoid lactone, has not been reported to exhibit RORγ binding activity in comparable displacement or functional assays; its primary documented mechanisms involve NF-κB pathway modulation and cell cycle regulation [2].
| Evidence Dimension | RORγ LBD binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Andrographolide: No reported RORγ binding activity; primary mechanisms via NF-κB and cell cycle regulation |
| Quantified Difference | Qualitative target selectivity divergence (RORγ active vs. non-active) |
| Conditions | Displacement of [3H2]25-hydroxycholesterol from human RORc-LBD after 3 hrs, scintillation counting |
Why This Matters
For investigators studying RORγ-dependent Th17 cell differentiation or IL-17-mediated inflammatory pathways, this compound provides a validated tool compound scaffold unavailable with the more widely available andrographolide.
- [1] BindingDB. BDBM50012123 (CHEMBL3263696). IC50: 130 nM displacement of [3H2]25-hydroxycholesterol from human RORc-LBD; EC50: 1.0 µM inverse agonist activity in GAL4-fused RORγ HEK293 luciferase reporter assay. View Source
- [2] Lim JCW, Chan TK, Ng DS, et al. Andrographolide and 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata attenuate high glucose-induced fibrosis and apoptosis in murine renal mesangial cell lines. J Ethnopharmacol. 2010;132(2):497-505. View Source
